molecular formula C15H21NO3 B3834357 3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide

3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide

Cat. No.: B3834357
M. Wt: 263.33 g/mol
InChI Key: MIYWHBUOAGHLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide, also known as DMXB-A, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic properties. DMXB-A belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have various effects on the central nervous system.

Mechanism of Action

3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide acts as an agonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 receptor by this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the promotion of neurogenesis. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide is its high selectivity for the α7 nicotinic acetylcholine receptor, which allows for more precise targeting of this receptor. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide. One area of interest is the development of more potent and selective α7 nicotinic acetylcholine receptor agonists. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as autism and bipolar disorder. Finally, further research is needed to better understand the mechanisms underlying the neuroprotective and cognitive-enhancing effects of this compound.

Scientific Research Applications

3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.

Properties

IUPAC Name

3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-3-5-13(6-4-11)16-15(17)9-12(2)14-10-18-7-8-19-14/h3-6,12,14H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYWHBUOAGHLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(C)C2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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